

(S,S)-(+)-1,2-Cyclohexanediamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *trans*-1,2-Cyclohexanediamine

Cat. No.: B120178

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CAS Number: 21436-03-3

This technical guide provides an in-depth overview of (S,S)-(+)-1,2-Cyclohexanediamine, a cornerstone chiral building block in modern chemistry. It is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document details the compound's properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of related chemical processes.

Compound Identification and Properties

(S,S)-(+)-1,2-Cyclohexanediamine, also known as (1S,2S)-(+)-1,2-Diaminocyclohexane, is a C₂-symmetric chiral diamine. Its rigid cyclohexane backbone and stereochemically defined amino groups make it an invaluable component in the synthesis of chiral ligands and catalysts.

Table 1: Physicochemical Properties of (S,S)-(+)-1,2-Cyclohexanediamine

Property	Value	Source(s)
CAS Number	21436-03-3	[1][2][3]
Molecular Formula	C ₆ H ₁₄ N ₂	[1][4][5]
Molecular Weight	114.19 g/mol	[1][4][5]
Appearance	White to yellow solid	
Melting Point	40-43 °C	
Boiling Point	104-110 °C at 40 mmHg	
Optical Activity	[α] ₂₀ /D +25° (c = 5 in 1 M HCl)	
Optical Purity (ee)	≥98%	[6]
Density	0.951 g/cm ³ (for trans-isomer)	[7]
Flash Point	70 °C (closed cup)	
Topological Polar Surface Area	52 Å ²	[1][5]
InChI Key	SSJXIUAEKJCMH-WDSKDSINSA-N	[7]
SMILES	N[C@H]1CCCC[C@@H]1N	[7]

Table 2: Safety Information

Hazard Statement	GHS Pictogram	Precautionary Statements
H314: Causes severe skin burns and eye damage	GHS05 (Corrosion)	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363

Source:[5]

Synthesis and Chiral Resolution

The commercially available form of 1,2-cyclohexanediamine is typically a mixture of cis and trans stereoisomers produced via the hydrogenation of o-phenylenediamine.[7] The trans-racemate can be efficiently separated from the cis-isomer and then resolved to yield the enantiomerically pure (S,S)-(+)- and (R,R)-(-)- forms.

Experimental Protocol: Resolution of (±)-trans-1,2-Cyclohexanediamine

The most common method for resolving the racemic trans-diamine is through diastereomeric salt formation using an enantiopure chiral acid, such as L-(+)-tartaric acid.[7][8][9] The (R,R)-enantiomer preferentially crystallizes as the mono-tartrate salt, leaving the (S,S)-enantiomer in the mother liquor.

Materials:

- (±)-trans-1,2-Diaminocyclohexane
- L-(+)-Tartaric acid
- Glacial Acetic Acid
- Methanol
- Deionized Water
- Sodium Hydroxide (NaOH) or Potassium Carbonate (K_2CO_3)
- Dichloromethane (or other suitable organic solvent)

Procedure:

- **Salt Formation:** In a beaker, dissolve L-(+)-tartaric acid (0.5 mol) in deionized water. To this stirring solution, carefully add racemic trans-1,2-diaminocyclohexane (1 mol). The addition is exothermic.[6]
- **Crystallization:** Add glacial acetic acid (approx. 50 mL for every 0.5 mol of tartaric acid) to the solution.[6] The solution will become cloudy, and a precipitate of (R,R)-1,2-

diammoniumcyclohexane mono-(+)-tartrate will begin to form. Allow the mixture to stir and cool to facilitate complete crystallization.

- Isolation of (R,R)-salt: Filter the crystalline precipitate and wash with cold methanol to remove impurities. The solid is the diastereomeric salt of the (R,R)-enantiomer.
- Isolation of (S,S)-enantiomer from Filtrate: The aqueous filtrate is enriched with the (S,S)-enantiomer.^[6] To this filtrate, add a strong base (e.g., concentrated NaOH solution) until the pH is highly alkaline (pH > 12) to deprotonate the diamine.
- Extraction: Extract the free (S,S)-diamine from the aqueous solution using an organic solvent like dichloromethane.
- Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude (S,S)-(+)-1,2-cyclohexanediamine. Further purification can be achieved by distillation or recrystallization.
- Optical Purity Determination: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical method, such as chiral gas chromatography (GLC) after derivatization.

A similar resolution can be achieved using unnatural D-(-)-tartaric acid, which results in the direct crystallization of the (S,S)-diamine tartrate salt.^[10]

Applications in Asymmetric Synthesis and Drug Development

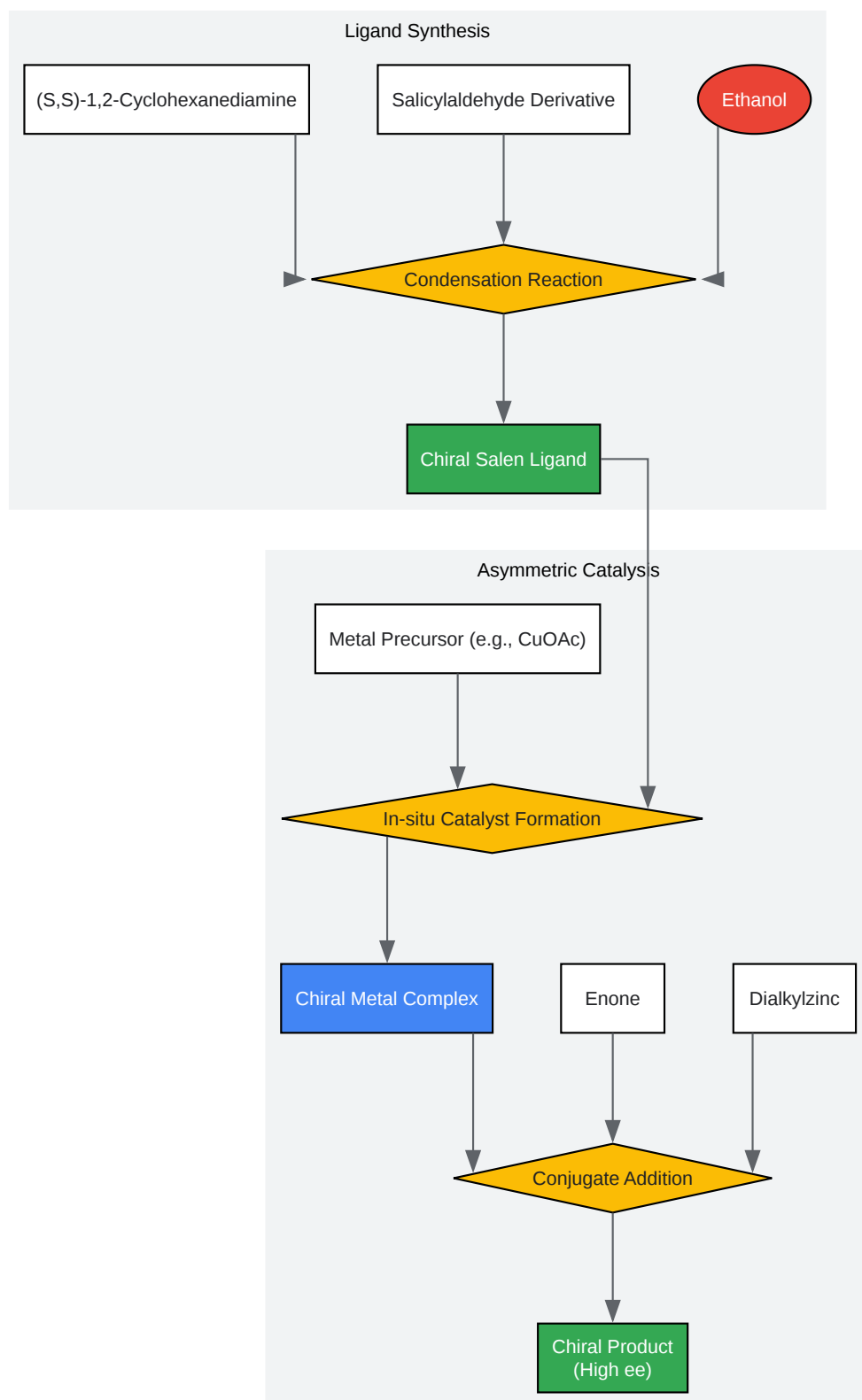
(S,S)-(+)-1,2-Cyclohexanediamine is a privileged chiral scaffold. Its C₂-symmetry and the presence of two primary amine groups allow for the straightforward synthesis of a vast array of chiral ligands, catalysts, and auxiliaries.

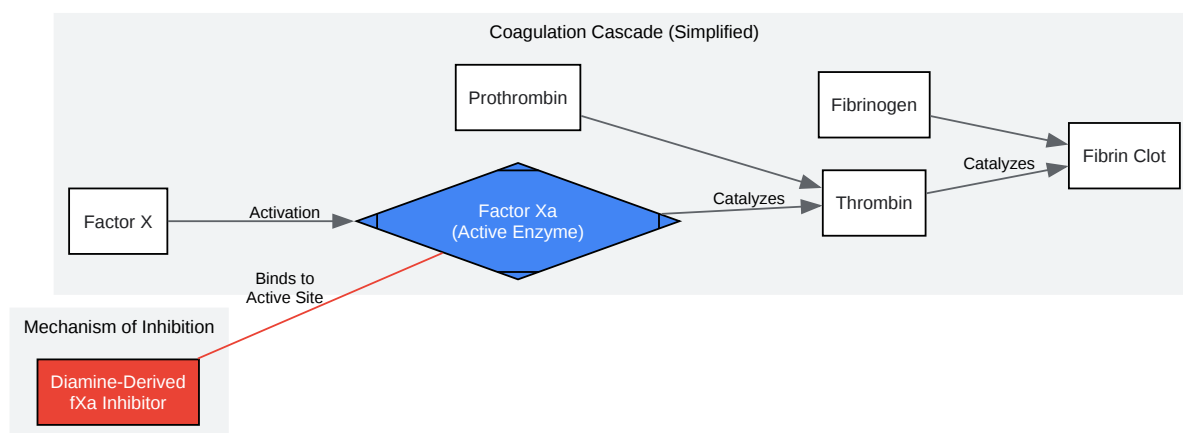
Chiral Ligands for Asymmetric Catalysis

The diamine is a precursor to highly effective ligands for metal-catalyzed asymmetric reactions, including Schiff base (e.g., Salen-type) ligands and N-heterocyclic carbene (NHC) ligands.

- **Jacobsen's Catalyst:** While the renowned Jacobsen epoxidation catalyst is derived from the (R,R)-enantiomer, analogous Salen-type ligands synthesized from the (S,S)-diamine are used to catalyze the epoxidation of unfunctionalized olefins to yield the opposite epoxide enantiomers.[\[7\]](#)
- **NHC Ligands:** Chiral bis(NHC) ligands derived from (S,S)-1,2-cyclohexanediamine are effective in copper-catalyzed asymmetric conjugate addition reactions of dialkylzinc reagents to cyclic and acyclic enones, affording products with high enantioselectivity.[\[3\]](#)

The general workflow for synthesizing a chiral ligand and its use in catalysis is a foundational process in asymmetric synthesis.





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